ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
描述
属性
IUPAC Name |
ethyl 2-benzamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h3-7H,2,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHGBZSIGGCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) can yield the desired thienopyridine core . This is followed by further functionalization steps to introduce the benzamido and cyano groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. Research indicates that derivatives of this compound can inhibit tumor growth through several mechanisms:
- Induction of Apoptosis : Compounds similar to this have been shown to activate apoptotic pathways in cancer cells. For instance, a study demonstrated that a related compound induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups .
- Cell Cycle Arrest : The compound has also been observed to cause cell cycle arrest, preventing cancer cells from proliferating. This effect is crucial for developing therapeutic agents targeting rapidly dividing cells.
Case Study Example : A study published in the Journal of Medicinal Chemistry reported significant inhibitory effects on cancer cell proliferation in vitro, showcasing the compound's potential as an anticancer agent.
Antimicrobial Activity
The thienopyridine framework of this compound has been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound may effectively inhibit the growth of both gram-positive and gram-negative bacteria .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
The compound exhibits favorable absorption characteristics and moderate bioavailability, primarily metabolized via hepatic pathways involving cytochrome P450 enzymes.
作用机制
The mechanism of action of ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
The following table summarizes key structural analogs and their substituent differences:
Key Findings from Comparative Analysis
Position 2 Modifications
- Benzamido vs. Bromo (5a) : The bromo substituent in 5a facilitates nucleophilic substitution reactions for further derivatization, whereas the benzamido group in the target compound may enhance binding to biological targets (e.g., tubulin) through π-π stacking or hydrogen bonding .
- Trimethoxyphenylamino (3a): The 3,4,5-trimethoxyphenyl group in 3a confers potent antitubulin activity (IC₅₀ = 1.2 µM), suggesting that electron-rich aromatic substituents at position 2 improve cytotoxicity .
Position 3 Modifications
- Cyano vs. In contrast, carbamoyl groups (e.g., ) may improve solubility but reduce reactivity .
Position 6 Modifications
- Ethyl vs. Methyl Ester : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (3a, 5a), influencing membrane permeability and metabolic stability .
- tert-Butyl Ester (8c) : The bulky tert-butyl group in 8c likely enhances steric protection of the carbamate, improving stability in biological systems .
生物活性
Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and providing comparative data.
Structural Overview
The compound belongs to the thieno[2,3-c]pyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of various functional groups, including a benzamide and cyano group, enhances its biological profile.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The IC50 values for these compounds typically range from 1.1 to 20 μM, demonstrating their potency in inhibiting cancer cell growth .
- Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting the mitotic spindle formation essential for cell division . This mechanism has been confirmed through flow cytometry analysis showing an accumulation of cells in the G2/M phase of the cell cycle following treatment .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties. The presence of a cyano group and benzamide moiety contributes to their efficacy against bacterial and fungal strains.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | Amino group at position 2 | Antitumor activity | 25 - 440 |
| Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine | Brominated thiophene core | Antimicrobial properties | Not specified |
| Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine | Benzamide and cyano groups | Anticancer activity | 1.1 - 20 |
Case Studies
- Study on Antiproliferative Activity : In a study evaluating several thieno[2,3-c]pyridine derivatives against HeLa cells (human cervix carcinoma), ethyl 2-benzamido-3-cyano derivatives exhibited superior potency compared to other tested compounds with IC50 values significantly lower than those exceeding 20 µM .
- Cell Cycle Analysis : Flow cytometry results indicated that treatment with ethyl 2-benzamido derivatives led to a marked increase in G2/M phase cells, suggesting effective disruption of the cell cycle in cancer cells .
常见问题
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., δ 2.38–2.44 ppm for dihydrothieno protons) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+1]+ = 252.3 for ethyl derivatives) .
- X-ray crystallography : Resolves spatial arrangements of fused rings and functional groups, as demonstrated in related thienopyridine structures .
How should contradictory bioactivity data (e.g., varying IC50 values) be addressed?
Advanced
Contradictions may arise from assay conditions or cellular context. Mitigation strategies include:
- Standardized assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity, flow cytometry for apoptosis) .
- Metabolic profiling : Assess compound stability in culture media to rule out degradation artifacts .
What methodologies are recommended for evaluating its potential as a microtubule inhibitor?
Q. Advanced
- In vitro tubulin polymerization assays : Compare inhibition rates with positive controls (e.g., nocodazole) using purified tubulin .
- Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., HeLa) using α-tubulin antibodies .
- Molecular docking : Model interactions with β-tubulin’s colchicine-binding site to rationalize structure-activity relationships .
How can computational modeling improve the design of derivatives with enhanced activity?
Q. Advanced
- QSAR studies : Correlate substituent electronegativity (e.g., cyano vs. carbamoyl) with bioactivity using regression models .
- MD simulations : Predict binding stability and residence time in target pockets (e.g., kinase domains) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
What are the best practices for initial toxicity profiling?
Q. Basic
- In vitro cytotoxicity : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Ames test : Evaluate mutagenicity using bacterial reverse mutation assays .
- Hepatotoxicity assays : Measure ALT/AST release in primary hepatocytes to detect liver damage .
How can structural discrepancies between computational models and crystallographic data be resolved?
Q. Advanced
- Multi-conformer refinement : Use SHELXL to model alternative conformations of flexible groups (e.g., ethyl carboxylate) .
- Electron density maps : Analyze residual density in X-ray data to identify missing or misplaced atoms .
- DFT optimization : Compare computed and observed bond angles/ distances to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
